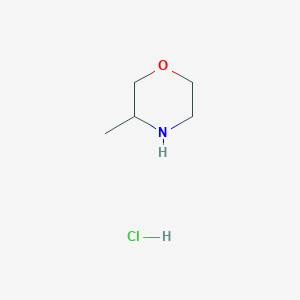

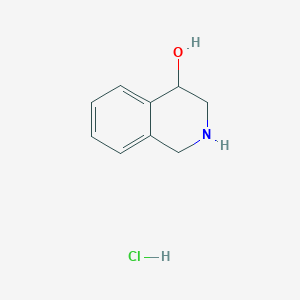

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that is part of the tetrahydroisoquinoline family, which includes a variety of biologically active molecules. These compounds are found in both natural products and synthetic pharmaceutical agents, and they are known for their diverse bioactivities, including dopamine D-1 antagonist activity, anticancer properties, and inhibition of phenylethanolamine N-methyltransferase (PNMT) . The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" due to its significance in medicinal chemistry and its presence in a wide range of bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of isomeric tetrahydroisoquinolines with chlorohydroxyphenyl groups has been achieved, and these compounds have been evaluated for their dopamine D-1 antagonist activity . Novel catalytic asymmetric synthesis methods have been developed to create C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, substituted tetrahydroisoquinolines have been synthesized as potential anticancer agents, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties . A convenient synthesis of 4-substituted tetrahydroisoquinolin-4-ols has also been reported, utilizing intramolecular Barbier reactions and insertion reactions with zerovalent nickel .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been characterized through various techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S by single-crystal X-ray analysis . The crystal structure of related compounds has also been elucidated, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The tetrahydroisoquinoline core has been modified through various chemical reactions to enhance its biological properties. For instance, the introduction of an N-methyl group has been shown to enhance the potency of dopamine D-1 antagonists . The synthesis of 3,7-disubstituted tetrahydroisoquinolines has demonstrated remarkable potency and selectivity as inhibitors of PNMT, which is significant for therapeutic applications . The reactivity of the tetrahydroisoquinoline scaffold allows for the introduction of various substituents that can modulate the compound's affinity for different biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus has been shown to reduce the binding affinity toward the alpha2-adrenoceptor, which is important for selectivity in drug design . The synthesis and structure characterization of specific derivatives, such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, provide valuable information on the compound's reactivity and potential as a pharmaceutical agent .

Wissenschaftliche Forschungsanwendungen

Local Anesthetic Activity and Acute Toxicity

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, display significant local anesthetic activity. A study by Azamatov et al. (2023) found that these compounds, synthesized via the Pictet–Spengler reaction, showed higher local anesthetic activity than lidocaine in rabbit eyes. Additionally, their acute toxicity and structure-toxicity relationship were explored, revealing insights into their safety profiles (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

1,2,3,4-Tetrahydroisoquinoline derivatives have been studied for their analgesic and anti-inflammatory properties. Rakhmanova et al. (2022) investigated the effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, finding that it exhibited significant analgesic and anti-inflammatory activities. This suggests potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Anticancer Agents

Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, have been evaluated for their anticancer properties. Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety and tested them for in vitro anticancer activity against various breast cancer cell lines, showing promising results (Redda et al., 2010).

Parkinsonism Research

This compound has been implicated in researchrelated to Parkinson's disease. Kotake et al. (1996) examined the effects of chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a similar compound, in primates. The study suggested that derivatives of tetrahydroisoquinoline might induce parkinsonism-like symptoms, providing valuable insights into the mechanisms of Parkinson's disease (Kotake et al., 1996).

Therapeutics and Patent Review

Tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, are recognized as 'privileged scaffolds' in drug discovery. Singh and Shah (2017) reviewed patents on the therapeutic applications of these compounds, highlighting their role in cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. This review indicates the diverse potential of these compounds in various therapeutic areas (Singh & Shah, 2017).

Antiglioma Activity

Research by Mohler et al. (2006) found that certain 1,2,3,4-tetrahydroisoquinoline derivatives, including variants of tetrahydroisoquinolin-4-ol hydrochloride, demonstrated significant antiglioma activity, suggesting their potential use in treating glioma, a type of brain tumor (Mohler et al., 2006).

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJSBDABPOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.